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Compound of Interest

Compound Name: 2,5-Dichloroisonicotinaldehyde

Cat. No.: B042135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and potential

biological applications of derivatives of 2,5-dichloroisonicotinaldehyde. This versatile building

block serves as a key starting material for the synthesis of a diverse range of heterocyclic

compounds with potential therapeutic applications, particularly in the realm of kinase inhibition

for cancer therapy.

Introduction
2,5-Dichloroisonicotinaldehyde, also known as 2,5-dichloropyridine-4-carboxaldehyde, is a

key synthetic intermediate for the development of novel bioactive molecules. The presence of

two reactive chlorine atoms at the 2 and 5 positions of the pyridine ring, coupled with a

versatile aldehyde functionality at the 4-position, allows for sequential and site-selective

modifications. This enables the construction of complex molecular architectures and the

exploration of structure-activity relationships (SAR) in drug discovery programs. The pyridine

core is a well-established pharmacophore in many approved drugs, often acting as a hinge-

binding motif in the ATP-binding pocket of protein kinases.[1]

Key Applications in Drug Discovery
Derivatives of 2,5-dichloroisonicotinaldehyde are of significant interest in medicinal

chemistry for the development of:
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Kinase Inhibitors: The dichlorinated pyridine scaffold can be elaborated to target various

protein kinases that are dysregulated in cancer and other diseases. The chlorine atoms

serve as handles for introducing diverse substituents through cross-coupling reactions to

enhance potency and selectivity.

Novel Heterocyclic Scaffolds: The aldehyde group can be readily transformed into a variety

of other functional groups or used in cyclization reactions to construct novel heterocyclic ring

systems with unique pharmacological properties.

Data Presentation
While specific quantitative data for a broad range of 2,5-dichloroisonicotinaldehyde
derivatives is not extensively published in a single source, the following table provides

representative data for analogous compounds, demonstrating the potential for potent biological

activity.

Compound
Class

Target
Kinase

IC50 (nM) Cell Line

Antiprolifer
ative
Activity
(IC50, µM)

Reference

Aminopyridin

e Derivative

TAM Kinase

(Axl)
15 - - [1]

Indirubin

Derivative

CDK1/cyclin

B
180 - - [2]

Indirubin

Derivative
GSK3 40 - - [2]

Pyrazole

Derivative
Aurora-A - MCF-7 0.39 [3]

Pyrazole

Derivative
Aurora-A - HCT116 0.56 [3]
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The following protocols describe general methods for the derivatization of 2,5-
dichloroisonicotinaldehyde. Optimization of reaction conditions may be necessary for

specific substrates.

Protocol 1: Suzuki Cross-Coupling for C-C Bond
Formation
This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic

acid to one of the chlorine atoms of the 2,5-dichloroisonicotinaldehyde core.

Materials:

2,5-Dichloroisonicotinaldehyde

Arylboronic acid

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

2M Sodium carbonate (Na₂CO₃) solution

Toluene/Ethanol solvent mixture

Ethyl acetate

Water

Brine

Procedure:

To a flame-dried round-bottom flask, add 2,5-dichloroisonicotinaldehyde (1 mmol) and the

arylboronic acid (1.1 mmol).

Add Pd(PPh₃)₄ (0.05 mmol).

Purge the flask with nitrogen or argon for 10 minutes.
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Add the toluene/ethanol solvent mixture (10 mL) and the 2M Na₂CO₃ solution (1.5 mL) via

syringe.

Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 4-12 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10

mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling for C-C Bond
Formation
This protocol describes the palladium- and copper-catalyzed cross-coupling of a terminal

alkyne to one of the chlorine atoms of the 2,5-dichloroisonicotinaldehyde core.[4]

Materials:

2,5-Dichloroisonicotinaldehyde

Terminal alkyne

Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

Copper(I) iodide (CuI)

Anhydrous THF or DMF

Triethylamine (TEA)

Celite
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Procedure:

To a flame-dried Schlenk flask, add 2,5-dichloroisonicotinaldehyde (1 mmol),

Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

Evacuate and backfill the flask with nitrogen or argon three times.

Add anhydrous THF or DMF (10 mL) and triethylamine (2.5 mmol) via syringe.

Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 6-24 hours.

Monitor the reaction by TLC or LC-MS.

After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond
Formation
This protocol describes the palladium-catalyzed cross-coupling of a primary or secondary

amine to one of the chlorine atoms of the 2,5-dichloroisonicotinaldehyde core.[5]

Materials:

2,5-Dichloroisonicotinaldehyde

Primary or secondary amine

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

Sodium tert-butoxide (NaOtBu)
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Anhydrous toluene

Procedure:

In a glovebox, to a vial, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).

Add anhydrous toluene (5 mL) and stir for 10 minutes.

To a separate flame-dried flask, add 2,5-dichloroisonicotinaldehyde (1 mmol), the amine

(1.2 mmol), and sodium tert-butoxide (1.4 mmol).

Add the prepared catalyst solution to the flask containing the aldehyde, amine, and base.

Seal the flask and heat the reaction mixture to 100°C for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and quench with saturated aqueous

ammonium chloride.

Extract the product with ethyl acetate (3 x 20 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate.

Purify the crude product by column chromatography.

Protocol 4: Reductive Amination of the Aldehyde
This protocol describes the conversion of the aldehyde functionality into a secondary or tertiary

amine.

Materials:

A derivative of 2,5-dichloroisonicotinaldehyde (from Protocols 1, 2, or 3)

Primary or secondary amine

Sodium triacetoxyborohydride (STAB)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Acetic acid (optional, as a catalyst)

Procedure:

Dissolve the aldehyde derivative (1 mmol) in DCM or DCE (10 mL).

Add the amine (1.2 mmol).

If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base like

triethylamine.

A catalytic amount of acetic acid can be added to facilitate imine formation.

Stir the mixture at room temperature for 1-2 hours.

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise.

Continue stirring at room temperature for 12-24 hours.

Monitor the reaction by TLC or LC-MS.

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

Extract the product with dichloromethane (3 x 20 mL).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography.
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Synthetic Workflow

2,5-Dichloroisonicotinaldehyde

Suzuki Coupling
(+ R-B(OH)2)

Sonogashira Coupling
(+ R-C≡CH)

Buchwald-Hartwig
(+ R2NH)

Substituted
2-Chloro-5-R-isonicotinaldehyde

Reductive Amination
(+ R'2NH)

Oxime Formation
(+ NH2OH)

Diverse Kinase
Inhibitor Scaffolds

Novel Heterocyclic
Derivatives

Click to download full resolution via product page

Caption: Synthetic workflow for the derivatization of 2,5-dichloroisonicotinaldehyde.
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Caption: Generic kinase signaling pathway and the point of inhibition by derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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